molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4

1,8-Diazabicyclo[6.3.1]dodecane

Cat. No. B027161
M. Wt: 168.28 g/mol
InChI Key: INBYVNOVCKAAGO-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.3.1]dodecane, commonly known as DABCO, is a bicyclic amidine compound that has been widely used in various fields of chemistry. It has a unique structure that makes it an important reagent in organic synthesis and catalysis. DABCO is a colorless, crystalline solid that is soluble in water and organic solvents. Its chemical formula is C10H20N2, and its molecular weight is 172.28 g/mol.

Mechanism Of Action

The mechanism of action of DABCO in organic reactions and catalysis is not fully understood, but it is believed to act as a nucleophile and a base. In Michael addition reactions, DABCO acts as a nucleophile and attacks the electrophilic carbon of the α,β-unsaturated carbonyl compound. In aldol condensation reactions, DABCO acts as a base and deprotonates the α-carbon of the carbonyl compound, leading to the formation of the enolate ion.

Biochemical And Physiological Effects

DABCO has been shown to have some biochemical and physiological effects, such as anti-inflammatory, analgesic, and antitumor activities. However, these effects are not well studied, and further research is needed to fully understand the mechanism of action and potential therapeutic applications of DABCO.

Advantages And Limitations For Lab Experiments

The advantages of using DABCO in lab experiments include its versatility, high reactivity, and low toxicity. DABCO is also readily available and relatively inexpensive. However, DABCO has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability. In addition, DABCO can form complexes with metal ions, which can interfere with some reactions.

Future Directions

There are several future directions for the research on DABCO, including the development of new synthetic methods, the exploration of its catalytic properties in various reactions, and the investigation of its potential therapeutic applications. In addition, the use of DABCO in the preparation of new materials, such as polymers and composites, is an area of active research. Further studies are also needed to fully understand the mechanism of action of DABCO in organic reactions and catalysis.

Synthesis Methods

There are several methods for synthesizing DABCO, but the most common one involves the reaction between piperazine and formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization. Other methods for synthesizing DABCO include the reaction between 1,2-diaminoethane and cyclohexanone, and the reaction between 1,4-diaminobutane and formaldehyde.

Scientific Research Applications

DABCO has been extensively used in various scientific research fields, including organic synthesis, catalysis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a wide range of reactions, such as Michael addition, aldol condensation, and cycloaddition. DABCO is also a useful catalyst for various organic transformations, such as oxidation, reduction, and coupling reactions. In addition, DABCO has been used in the preparation of various polymers, such as polyurethanes, polyamides, and polyimides.

properties

CAS RN

100098-22-4

Product Name

1,8-Diazabicyclo[6.3.1]dodecane

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1,8-diazabicyclo[6.3.1]dodecane

InChI

InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2

InChI Key

INBYVNOVCKAAGO-UHFFFAOYSA-N

SMILES

C1CCCN2CCCN(C2)CC1

Canonical SMILES

C1CCCN2CCCN(C2)CC1

Other CAS RN

100098-22-4

synonyms

1,8-Diazabicyclo[6.3.1]dodecane

Origin of Product

United States

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